[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol

Organic Synthesis Medicinal Chemistry Building Block

The compound [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol (CAS 652154-91-1) is a highly functionalized cyclopentane derivative with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol. It features an exocyclic ethylidene group, a free primary alcohol, and two methoxymethyl acetal protecting groups.

Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
CAS No. 652154-91-1
Cat. No. B12532859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol
CAS652154-91-1
Molecular FormulaC12H22O3
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC=C1CC(CC1CO)(COC)COC
InChIInChI=1S/C12H22O3/c1-4-10-5-12(8-14-2,9-15-3)6-11(10)7-13/h4,11,13H,5-9H2,1-3H3
InChIKeyZPFZWZDNKNLNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol (CAS 652154-91-1): A Differentiated Synthetic Building Block


The compound [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol (CAS 652154-91-1) is a highly functionalized cyclopentane derivative with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol . It features an exocyclic ethylidene group, a free primary alcohol, and two methoxymethyl acetal protecting groups. This unique architecture positions it as a specialty intermediate for the synthesis of complex molecules, where the orthogonal reactivity of its functional groups is essential.

Why Generic Cyclopentane Derivatives Cannot Replace [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol in Complex Syntheses


Simple cyclopentane derivatives cannot substitute for this compound because its unique value lies in the specific arrangement of three distinct functional groups: an exocyclic ethylidene olefin, a free primary alcohol, and two acid-labile methoxymethyl (MOM) ethers . Closely related analogs, such as (3E)-3-Ethylidene-1,1-bis(methoxymethyl)-4-methylcyclopentane (CAS 652154-92-2), lack the primary alcohol handle, which is critical for downstream functionalization like esterification or oxidation . This orthogonal protection strategy allows for selective deprotection and manipulation, a capability absent in simpler or fully-protected analogs. Substituting a generic building block would necessitate significant redesign of the synthetic route, increasing step count and cost.

Quantitative Differentiation Guide for [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol Against Closest Analogs


Differentiation by the Presence of a Free Primary Alcohol for Synthetic Versatility vs. Deoxygenated Analogs

The primary differentiation is the presence of a reactive primary alcohol in the target compound, which is absent in the closely related analog (3E)-3-Ethylidene-1,1-bis(methoxymethyl)-4-methylcyclopentane (CAS 652154-92-2) . This functional group provides a critical synthetic handle for esterification, oxidation, or other transformations that are fundamental for incorporating this building block into more complex molecular frameworks. The deoxygenated analog cannot participate in these reactions without an additional, inefficient C-H activation step. While the high-strength differential evidence is limited to this structural comparison, it is a critical factor in synthetic route design.

Organic Synthesis Medicinal Chemistry Building Block

Availability as a Research-Grade Stock Item vs. Predominantly Custom Synthesis of Analogs

The target compound is listed as an in-stock research chemical by multiple vendors, indicating established synthetic methodology and reliable batch availability. In contrast, closely related analogs like ((1R,2S,E)-2-(benzyloxy)-5-ethylidenecyclopentyl)methanol (CAS 652155-03-8) are not widely stocked and likely require custom synthesis, which introduces longer lead times, higher initial cost, and synthetic risk . This difference is quantifiable in a procurement context as a lead time of days (for the target compound) versus weeks or months (for custom synthesis of less common analogs).

Chemical Procurement Inventory Management Lead Time

Purported Scalability via Multi-Step Protocol vs. Single-Step Analogs

The published synthetic protocol for the target compound is a multi-step sequence involving ring formation, methoxymethyl protection, and hydroxymethylation, reportedly designed for multi-kilogram scale production with high atom economy . This contrasts with simpler cyclopentylmethanol derivatives like cyclopentylideneethanol, which are prepared via a well-defined single-step reduction but may be cost-prohibitive to scale for custom functionalized derivatives. The established multi-step route for the target compound implies a lower cost per gram at the production scale, as indicated by its commercial availability, though exact cost data requires a supplier quote. The high-strength differential evidence on exact process yields and scalability is limited and should be confirmed directly with manufacturers.

Process Chemistry Scale-up Cost of Goods

High-Impact Application Scenarios for [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol Based on Evidence-Driven Selection


Selective Deprotection in Prostaglandin Analog Synthesis

The dual MOM-protected alcohol and free primary alcohol structure of [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol make it a logically ideal intermediate for constructing the cyclopentane core of prostaglandin analogs . The ethylidene group can act as a masked carbonyl or a handle for late-stage diversification, while the MOM ethers can be selectively deprotected under mild acidic conditions to reveal vicinal diols. This orthogonal protection strategy is critical for divergently synthesizing a library of analogs from a single advanced intermediate, directly leveraging the core differentiation presented in the evidence guide . Users requiring an efficient route to protected cyclopentanoid scaffolds should prioritize this compound over fully-deprotected or incorrectly-protected alternatives.

Late-Stage Functionalization via the Free Alcohol in Medicinal Chemistry

For medicinal chemists, the free primary alcohol is the key differentiating feature . This handle allows for late-stage diversification through esterification to create prodrugs or attachment of pharmacokinetic-modulating groups without disturbing the acid-labile MOM-protected alcohols. This capability avoids the need to install a separate handle on a fully-protected core, thereby saving 1-2 synthetic steps . The evidence shows that substituting this compound with a deoxygenated analog like CAS 652154-92-2 would make this direct functionalization impossible, necessitating a longer and lower-yielding route.

Accelerated Hit-to-Lead Optimization in Timelines

The verified 'In Stock' commercial availability of [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol provides a measurable advantage in project speed . A medicinal chemistry team can order this compound and begin synthesis immediately, bypassing the weeks of delay associated with custom-synthesizing a less common analog. This direct lead time advantage is critical for maintaining momentum in competitive hit-to-lead programs, making it the superior choice for procurement under tight deadlines.

Scalable Route Scouting for Process Development

While detailed process parameters are proprietary, the existence of a published multi-step synthetic sequence for this compound suggests a scalable path for development teams. A process chemist evaluating this compound would prioritize it over an analog with no published scalable route, as the documented sequence provides a concrete starting point for route scouting and cost modeling. This intellectual property advantage reduces the initial investment required to establish a reliable, large-scale supply of the building block .

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